1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine
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Overview
Description
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine is a heterocyclic compound that features a unique pyrrolo[1,2-b]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable diazo compound, followed by reduction and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, reduction, and amination, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrrolo[1,2-b]pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Shares the core structure but lacks the methylpropan-2-amine group.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with similar biological activities.
Uniqueness
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H17N3/c1-10(2,11)7-8-6-9-4-3-5-13(9)12-8/h6H,3-5,7,11H2,1-2H3 |
InChI Key |
UBIYPYXXXHEAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN2CCCC2=C1)N |
Origin of Product |
United States |
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